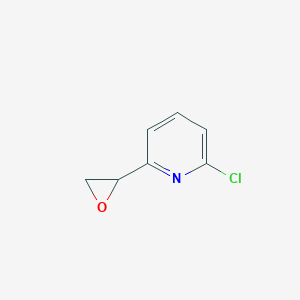

2-Chloro-6-(oxiran-2-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(oxiran-2-yl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-7-3-1-2-5(9-7)6-4-10-6/h1-3,6H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSOPDUOZOVCAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=NC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 6 Oxiran 2 Yl Pyridine and Its Stereoisomers

Diverse Synthetic Routes for the Construction of the Pyridine-Oxirane Framework

The principal challenge in the synthesis of 2-Chloro-6-(oxiran-2-yl)pyridine lies in the efficient and selective formation of the oxirane ring on the pyridine (B92270) scaffold. Two main strategies have been predominantly employed: the direct epoxidation of a vinyl precursor and the ring-closure of a suitable functionalized intermediate.

Epoxidation Strategies for the Oxirane Ring Formation

The most direct approach to the synthesis of this compound involves the epoxidation of 2-chloro-6-vinylpyridine (B3047452). nih.gov This precursor, which is commercially available, provides a readily accessible starting point for the introduction of the oxirane functionality.

Peroxy acids are widely utilized reagents for the epoxidation of alkenes due to their reactivity and operational simplicity. In the context of synthesizing this compound, a common peracid employed is meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds through the concerted transfer of an oxygen atom from the peracid to the double bond of 2-chloro-6-vinylpyridine.

The reaction is typically carried out in a chlorinated solvent, such as dichloromethane (B109758) (DCM), at or below room temperature to control the exothermic nature of the reaction and minimize potential side reactions. The electrophilic nature of the peracid facilitates the attack on the electron-rich double bond of the vinyl group.

| Oxidant | Substrate | Solvent | Temperature (°C) | Yield (%) |

| m-CPBA | 2-chloro-6-vinylpyridine | Dichloromethane | 0 to 25 | Moderate to High |

This table represents a typical reaction condition for peracid-mediated epoxidation and the expected outcome based on general knowledge of the reaction.

Metal-catalyzed epoxidation reactions offer an alternative and often more selective method for the formation of the oxirane ring. These methods can provide access to enantiomerically enriched or pure stereoisomers of this compound, which is of significant importance in the development of chiral drugs and materials. A variety of transition metal complexes have been developed for asymmetric epoxidation, with catalysts based on manganese, and titanium being particularly prominent.

For instance, Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex, is a powerful tool for the enantioselective epoxidation of unfunctionalized olefins. While specific examples for 2-chloro-6-vinylpyridine are not extensively documented in readily available literature, the general applicability of this method to styrenic substrates suggests its potential for the enantioselective synthesis of (R)- or (S)-2-Chloro-6-(oxiran-2-yl)pyridine.

| Catalyst System | Oxidant | Substrate | Solvent | Enantiomeric Excess (ee %) |

| Chiral Mn(III)-salen complex | NaOCl | Styrene (B11656) derivatives | Dichloromethane/Water | High |

| Ti(OiPr)₄ / DET | t-BuOOH | Allylic alcohols | Dichloromethane | High |

This table provides representative data for metal-catalyzed epoxidation of substrates similar to 2-chloro-6-vinylpyridine, illustrating the potential for achieving high enantioselectivity.

Ring-Closure Approaches to the Oxirane Moiety

An alternative to direct epoxidation is the construction of the oxirane ring through an intramolecular cyclization reaction. This two-step approach involves the initial formation of a halohydrin, followed by a base-mediated ring closure.

This method commences with the reaction of 2-chloro-6-vinylpyridine with a source of hypohalous acid, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of water. This reaction proceeds via a halonium ion intermediate, which is subsequently attacked by water to yield a halohydrin, specifically 2-chloro-6-(1-halo-2-hydroxyethyl)pyridine.

The subsequent treatment of the halohydrin with a base, such as sodium hydroxide (B78521) or potassium tert-butoxide, promotes an intramolecular SN2 reaction. The alkoxide, formed by the deprotonation of the hydroxyl group, displaces the adjacent halide to form the oxirane ring of this compound.

| Halogenating Agent | Base | Substrate | Solvent | Yield (%) |

| NBS / H₂O | NaOH | 2-chloro-6-vinylpyridine | THF/Water | Good to Excellent |

| NCS / H₂O | K-OtBu | 2-chloro-6-vinylpyridine | THF | Good to Excellent |

This table outlines the general conditions for the two-step intramolecular halohydrin cyclization route.

The synthesis of this compound can also be envisioned starting from precursors where an olefinic functionality is constructed adjacent to the pyridine ring, which is then converted to the epoxide. The aforementioned 2-chloro-6-vinylpyridine is the most direct example of such a precursor. nih.gov The synthetic strategies then converge to the epoxidation methods described in section 2.1.1.

An alternative, though less direct, approach would involve the Wittig reaction or a related olefination reaction starting from 2-chloro-6-formylpyridine. The reaction of the aldehyde with a suitable phosphorus ylide, such as methylenetriphenylphosphorane, would generate 2-chloro-6-vinylpyridine, which could then be epoxidized. This multi-step sequence offers flexibility but is less atom-economical than the direct use of commercially available 2-chloro-6-vinylpyridine.

Pyridine Ring Functionalization Precursors in this compound Synthesis

The construction of this compound fundamentally relies on the availability of appropriately functionalized pyridine precursors. The synthesis strategy often involves preparing a substituted pyridine that can be readily converted to the target molecule in a subsequent step. The most direct precursor to the oxirane ring is 2-chloro-6-vinylpyridine, which can be synthesized through various routes. nih.govsigmaaldrich.com

The journey to these precursors often begins with simpler, commercially available pyridines. For instance, 2,6-dichloropyridine (B45657), a common starting material, can be prepared via the chlorination of 2-chloropyridine (B119429). google.com This di-substituted pyridine offers a versatile platform for further modification. One chlorine atom can be selectively replaced to introduce other functionalities. An example is the reaction of 2,6-dichloropyridine with hydrazine (B178648) hydrate (B1144303) to yield 2-hydrazino-6-chloropyridine, which can then be reduced to 2-amino-6-chloropyridine. psu.edu

Another synthetic pathway involves the functionalization of a methyl group at the 6-position. Starting with materials like 2-chloro-6-methylpyridine, the methyl group can be elaborated into the required vinyl group for subsequent epoxidation. Alternatively, more complex precursors such as 2-chloro-6-(trichloromethyl)pyridine can be synthesized and then chemically modified. google.com The synthesis of this particular precursor can be achieved via the chlorination of 2-picoline. google.com These varied functionalization tactics provide multiple routes to access the key intermediates required for the final epoxidation step.

| Precursor Compound | Typical Starting Material(s) | Synthetic Relevance |

| 2-Chloro-6-vinylpyridine nih.gov | 2-Chloro-6-methylpyridine or other functionalized pyridines | Direct precursor for epoxidation to form the oxirane ring. |

| 2,6-Dichloropyridine google.com | 2-Chloropyridine, Pyridine | Versatile intermediate for introducing functionality at the 6-position via nucleophilic substitution. |

| 2-Chloro-6-(trichloromethyl)pyridine google.com | 2-Picoline | A stable precursor that can be chemically transformed into the desired side chain. |

| 2-Amino-6-chloropyridine psu.edu | 2,6-Dichloropyridine | Demonstrates selective functionalization of the pyridine ring. |

Enantioselective and Diastereoselective Synthesis of Chiral this compound Isomers

The oxirane ring in this compound contains a stereogenic center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers ((R) and (S) isomers). For many applications, a single enantiomer is required. Therefore, enantioselective and diastereoselective synthetic methods are of paramount importance. These methods aim to produce the desired stereoisomer in high purity.

Asymmetric catalysis is a powerful tool for creating chiral molecules. This approach uses a small amount of a chiral catalyst to transfer stereochemical information to a prochiral substrate, generating a product with high enantiomeric excess. For the synthesis of chiral epoxides, the epoxidation of an alkene precursor like 2-chloro-6-vinylpyridine is the key step.

The Sharpless Asymmetric Epoxidation (SAE) is a renowned method for the enantioselective epoxidation of primary and secondary allylic alcohols, utilizing a catalyst formed from titanium tetra(isopropoxide) and a chiral diethyl tartrate ligand. wikipedia.orgyoutube.com However, the standard SAE protocol is specifically designed for allylic alcohols, as the hydroxyl group is required to coordinate to the titanium catalyst, directing the oxidant to a specific face of the alkene. wikipedia.orgyoutube.com Since 2-chloro-6-vinylpyridine is not an allylic alcohol, direct application of the Sharpless epoxidation is not feasible.

Nevertheless, analogues and alternative catalytic systems have been developed for the asymmetric epoxidation of unfunctionalized alkenes. A prominent example is the Jacobsen-Katsuki epoxidation, which employs chiral manganese-salen complexes as catalysts. wikipedia.org This method is effective for a broader range of alkenes, including styrenic systems structurally similar to 2-chloro-6-vinylpyridine, and represents a viable catalytic strategy for the enantioselective synthesis of its chiral isomers. wikipedia.org

| Catalytic System | Typical Catalyst | Substrate Scope | Oxidizing Agent |

| Sharpless Epoxidation wikipedia.orgyoutube.com | Titanium (IV) isopropoxide / Diethyl tartrate (DET) | Primary and secondary allylic alcohols | tert-Butyl hydroperoxide (TBHP) |

| Jacobsen-Katsuki Epoxidation wikipedia.org | Chiral (salen)Manganese(III) complexes | Conjugated cis-dienes, styrenes | Sodium hypochlorite (B82951) (NaOCl), m-CPBA |

An alternative strategy for controlling stereochemistry involves the use of a chiral auxiliary. In this approach, a chiral molecule (the auxiliary) is covalently attached to the starting material. wordpress.com This auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved to yield the enantiomerically enriched product. wordpress.com

This methodology relies on the principle of diastereoselective reactions. The presence of the chiral auxiliary converts the substrate into a diastereomeric mixture, and the subsequent reaction proceeds to form a new stereocenter with a specific configuration due to the steric and electronic influence of the auxiliary.

For example, iron acyl complexes, such as [(η5-C5H5)Fe(CO)(PPh3)], have been used as powerful chiral auxiliaries in asymmetric synthesis. iupac.org While not specifically applied to this compound in the literature, the principle can be illustrated. A precursor, such as a derivative of 6-chloropicolinic acid, could be attached to the chiral iron auxiliary. The side chain could then be constructed and epoxidized diastereoselectively. The final step would involve removing the auxiliary to release the enantiomerically pure target molecule. iupac.org This method offers excellent stereocontrol but often requires additional steps for attaching and removing the auxiliary.

When a racemic mixture of this compound is produced, it can be separated into its constituent enantiomers through resolution techniques.

Kinetic resolution is a process where one enantiomer in a racemic mixture reacts faster with a chiral catalyst or reagent than the other. wikipedia.orgnih.gov This results in the enrichment of the less reactive enantiomer and the formation of a product from the more reactive one. For instance, a chiral base could be used to selectively deprotonate a precursor in a reaction leading to one enantiomer, leaving the other enantiomer of the starting material unreacted and thus resolved. nih.gov While this method can provide products with high enantiomeric excess, the maximum theoretical yield for the resolved starting material is 50%. wikipedia.org

Chromatographic separation is a physical method used to separate enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective technique. The racemic mixture is passed through a column packed with a chiral material. The two enantiomers interact differently with the chiral phase, causing them to travel through the column at different rates and elute at different times, allowing for their separation and collection as pure enantiomers. This technique is widely used for both analytical quantification of enantiomeric purity and for preparative-scale separation.

Process Optimization and Green Chemistry Considerations in this compound Synthesis

Optimizing the synthetic process is crucial for large-scale production, focusing on maximizing yield, minimizing waste, and ensuring safety and cost-effectiveness. Green chemistry principles are increasingly integrated into this optimization process, encouraging the use of less hazardous materials and more sustainable reaction conditions.

The choice of solvent is a critical parameter in process optimization. The solvent can significantly influence reaction rates, yields, and selectivity. Dimethyl sulfoxide (B87167) (DMSO) is a versatile polar aprotic solvent often considered in organic synthesis due to its unique properties. nih.gov

DMSO is known for its high dissolving power for a wide range of organic and inorganic compounds. However, its role can extend beyond that of an inert reaction medium. In some cases, DMSO can act as an oxidant, particularly in transformations like the Kornblum oxidation, where it can oxidize alkyl halides to aldehydes. nih.gov This dual reactivity must be considered during process design, as it could lead to desired transformations or unwanted side reactions depending on the substrates and conditions.

From a green chemistry perspective, DMSO is often regarded as a less toxic solvent compared to many chlorinated hydrocarbons. nih.gov Its high boiling point, while beneficial for high-temperature reactions, can make its removal challenging. The development of efficient workup and recycling procedures is therefore an important aspect of process optimization when using DMSO.

| Property of DMSO | Implication in Synthesis | Green Chemistry Aspect |

| High Polarity / Solvating Power | Enhances rates of polar reactions; dissolves a wide range of reagents. | Can enable reactions with poorly soluble materials. |

| High Boiling Point (189 °C) | Allows for reactions at elevated temperatures. | Can be energy-intensive to remove; requires vacuum distillation. |

| Oxidizing Agent Potential nih.gov | Can participate in reactions (e.g., Kornblum, Swern oxidations). | Can eliminate the need for other, more hazardous oxidizing agents. |

| Low Toxicity nih.gov | Generally considered a safer solvent alternative. | Reduces health and environmental risks compared to many other solvents. |

Temperature and Pressure Profiling for Reaction Control

The precise control of reaction parameters is fundamental to achieving desired outcomes in chemical synthesis, particularly in stereoselective reactions. Temperature and pressure are two of the most critical variables that can be manipulated to influence reaction rates, selectivity, and catalyst stability in the synthesis of this compound, which is typically formed via the epoxidation of 2-chloro-6-vinylpyridine.

While specific, detailed temperature and pressure profiling studies exclusively for the epoxidation of 2-chloro-6-vinylpyridine are not extensively documented in publicly available literature, the principles can be extrapolated from studies on analogous electron-deficient olefins and styrenes.

Temperature Effects:

The epoxidation of alkenes is an exothermic process. Consequently, lower temperatures generally favor higher enantioselectivity. This is attributed to the increased ordering of the transition state at reduced temperatures, which amplifies the energetic difference between the diastereomeric transition states leading to the different enantiomers. For instance, in the asymmetric epoxidation of various olefins using chiral ketone catalysts to generate dioxiranes, reactions are often conducted at temperatures ranging from 0°C down to -10°C to maximize enantiomeric excess (ee). nih.gov

Conversely, higher temperatures can lead to a decrease in enantioselectivity and may promote side reactions or catalyst degradation. However, a higher temperature can also be necessary to achieve a reasonable reaction rate, especially with less reactive substrates or catalysts. Therefore, an optimal temperature profile involves a trade-off between reaction speed and stereoselectivity. For the synthesis of this compound, it is anticipated that a low-temperature regime would be beneficial for achieving high enantiopurity.

Pressure Effects:

The influence of pressure on the epoxidation of vinylpyridines is less commonly studied. For liquid-phase reactions, pressure changes typically have a minimal effect on reaction rates and selectivity unless a gaseous reactant is involved or the reaction involves a significant change in volume in the transition state. In the context of using a gaseous oxidant like oxygen, pressure would directly influence its concentration in the liquid phase, thereby affecting the reaction rate. High-pressure conditions are sometimes employed to enhance the solubility of gaseous reactants or to shift the equilibrium of a reaction. However, for many common epoxidation procedures using liquid or solid oxidants like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA), pressure is not a primary control parameter.

Catalyst and Reagent Innovations for Enhanced Yield and Selectivity

The quest for higher yields and stereoselectivity in the synthesis of chiral epoxides like this compound has spurred significant innovation in catalyst and reagent design. The epoxidation of the precursor, 2-chloro-6-vinylpyridine, an electron-deficient styrene analogue, is the key step where chirality is introduced.

Chiral Ketone/Dioxirane Catalysis:

One of the most powerful methods for the asymmetric epoxidation of unfunctionalized olefins is the use of chiral ketones to generate chiral dioxiranes in situ, typically with Oxone® (potassium peroxymonosulfate) as the terminal oxidant. Fructose-derived ketones have shown high effectiveness for some olefins. nih.gov For styrenes, which are structurally similar to 2-chloro-6-vinylpyridine, carbocyclic oxazolidinone-containing ketones have demonstrated high enantioselectivity, achieving up to 89–93% ee. nih.gov The stereochemical outcome is often rationalized by the competition between spiro and planar transition states, which can be influenced by electronic effects of substituents on the catalyst. nih.gov

Manganese-Based Catalysts:

Chiral manganese-salen complexes, pioneered by Jacobsen and Katsuki, are renowned for the asymmetric epoxidation of cis-disubstituted and conjugated olefins. rsc.org More recently, novel bioinspired bipyrrolidine-derived aminopyridine manganese(II) complexes have been reported for the highly enantioselective epoxidation of electron-deficient olefins with hydrogen peroxide (H₂O₂), achieving up to 99% ee and high epoxide selectivity. acs.org These catalysts have demonstrated high efficiency, with catalyst loadings as low as 0.01-0.05 mol% being sufficient. acs.org The electronic nature of the catalyst, specifically the presence of electron-donating groups, has been shown to significantly enhance enantioselectivity. acs.org The proposed mechanism involves the formation of a high-valent oxomanganese(V) species as the active oxidant. acs.org

Dissymmetric Mn(III) chiral Schiff base complexes have also been successfully employed for the stereoselective catalytic epoxidation of styrenes and its derivatives, yielding the corresponding epoxides with good enantioselectivity. ias.ac.in

Other Metal-Based Catalytic Systems:

Various other metal complexes have been investigated for the epoxidation of styrenes. Chiral porphyrin and salen complexes of metals like ruthenium have been studied extensively, with enantioselectivities often reaching the 80% range. nih.govepa.gov The combination of an achiral nickel catalyst with a chiral titanium catalyst has been reported for the enantioselective cross-coupling of meso-epoxides with aryl halides, showcasing the potential of bimetallic systems. nih.gov

Organocatalysis:

In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis. For the epoxidation of electron-deficient olefins, chiral organocatalysts such as polyamino acids, phase-transfer catalysts, amines, and guanidines have been explored. nih.gov Chiral pyrrolidine (B122466) derivatives, in particular, have shown significant promise as organocatalysts for these transformations. benthamdirect.comresearchgate.net

Below are illustrative data tables showcasing the performance of various catalytic systems in the epoxidation of styrene and related substrates, which can serve as a guide for the synthesis of this compound.

Table 1: Asymmetric Epoxidation of Styrene with Chiral Ketone Catalysts Data is representative of epoxidation of styrene and its derivatives and is intended to be illustrative.

| Catalyst | Oxidant | Solvent | Temp (°C) | ee (%) | Reference |

|---|---|---|---|---|---|

| Fructose-derived ketone 1 | Oxone® | CH₃CN/aq. buffer | 0 | 24 | nih.gov |

| Ketone 2 | Oxone® | CH₃CN/aq. buffer | -10 | 81 | nih.gov |

| Carbocyclic oxazolidinone ketone 3 | Oxone® | CH₃CN/aq. buffer | -10 | 90 | nih.gov |

Table 2: Asymmetric Epoxidation of Electron-Deficient Olefins with Manganese Catalysts Data is representative of epoxidation of chalcone (B49325) and related substrates and is intended to be illustrative.

| Catalyst | Oxidant | Solvent | Catalyst Loading (mol%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Aminopyridine Mn(II) complex | H₂O₂ | CH₃CN | 0.1 | up to 99 | acs.org |

| Mn-salen complex | NaOCl | CH₂Cl₂ | 1-5 | High | rsc.org |

Comprehensive Analysis of Chemical Reactivity and Transformations of 2 Chloro 6 Oxiran 2 Yl Pyridine

Ring-Opening Reactions of the Oxirane Moiety

The three-membered oxirane ring in 2-Chloro-6-(oxiran-2-yl)pyridine is highly strained and prone to ring-opening reactions when treated with a variety of nucleophiles and acids. These reactions are fundamental to the synthetic utility of this compound, providing access to a diverse array of substituted pyridine (B92270) derivatives.

Nucleophilic Additions to the Oxirane Ring

The reaction of epoxides with nucleophiles is a cornerstone of organic synthesis, allowing for the formation of new carbon-heteroatom and carbon-carbon bonds. In the case of this compound, the substitution pattern of the pyridine ring can influence the regioselectivity of the nucleophilic attack on the oxirane.

The reaction of 2-oxiranyl-azaarenes, including derivatives of pyridine, with nitrogen-based nucleophiles such as primary and chiral amines, represents a significant route to β-amino alcohols. researchgate.net These products are valuable as chiral ligands and synthetic building blocks. The ring-opening of racemic 2-oxiranyl-azaarenes with chiral primary amines can be facilitated by catalysts such as Scandium(III) triflate (Sc(OTf)₃) in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA). researchgate.net This reaction typically proceeds over several days at elevated temperatures, yielding the corresponding β-amino alcohols. researchgate.net The resulting diastereomeric products can often be separated by chromatographic methods. researchgate.net

While specific data for this compound is limited in publicly accessible literature, the general reactivity pattern of 2-oxiranyl-pyridines suggests that it will react with amines at the less sterically hindered carbon of the oxirane ring, leading to the formation of 1-(6-chloropyridin-2-yl)-2-(alkylamino)ethan-1-ol derivatives. The presence of the electron-withdrawing chloro group on the pyridine ring may influence the reaction rate and regioselectivity.

The general reaction can be depicted as follows:

Figure 1: General reaction of this compound with a primary amine.

A study on related 2-oxiranyl-pyridines demonstrated the effectiveness of Sc(OTf)₃ in promoting the aminolysis of the epoxide ring. researchgate.net The reaction conditions and yields for a model substrate are presented in the table below.

| Reactant | Amine | Catalyst/Base | Conditions | Product | Yield |

| 2-(Oxiran-2-yl)pyridine | Chiral Primary Amine | Sc(OTf)₃ / DIEA | 80°C, 7 days | β-amino alcohol | Good |

Table 1: Representative conditions for the aminolysis of 2-oxiranyl-pyridines. researchgate.net

Under basic conditions, the alkoxide or phenoxide would attack the less substituted carbon of the oxirane ring. Acid catalysis, on the other hand, would involve protonation of the epoxide oxygen, followed by nucleophilic attack. The regioselectivity in the acid-catalyzed reaction can be more complex and may depend on the specific reaction conditions.

The ring-opening of epoxides with carbon nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums) and enolates, is a powerful method for carbon-carbon bond formation. researchgate.net These reactions are fundamental in the construction of more complex molecular skeletons.

While the direct reaction of this compound with carbon nucleophiles is not extensively documented, studies on similar systems, such as the reaction of enediolates with epoxides, have been reported. nih.gov These reactions typically proceed via a nucleophilic attack on one of the epoxide carbons, leading to the formation of a new carbon-carbon bond and a hydroxyl group. The presence of the chloro-substituted pyridine ring in this compound could potentially lead to competing nucleophilic aromatic substitution reactions, depending on the nature of the carbon nucleophile and the reaction conditions.

When a chiral nucleophile is used to open the racemic oxirane ring of a compound like this compound, a pair of diastereomers is expected to form. The stereochemical outcome of these reactions is of significant interest, particularly in the synthesis of enantiomerically pure compounds.

In the case of the reaction of 2-oxiranyl-azaarenes with chiral primary amines, the diastereomeric products can often be separated by column chromatography. researchgate.net The stereochemical configurations of the resulting β-amino alcohols can be determined by spectroscopic methods and by correlation with known compounds. researchgate.net The stereoselectivity of the ring-opening reaction can be influenced by the catalyst, the solvent, and the structure of both the epoxide and the nucleophile.

Acid-Catalyzed Oxirane Rearrangements and Transformations

In the presence of acid catalysts, epoxides can undergo rearrangements to form carbonyl compounds or other isomeric structures. The specific outcome of an acid-catalyzed reaction of this compound would depend on the nature of the acid and the reaction conditions. Potential transformations could include isomerization to the corresponding aldehyde or ketone, or polymerization. Detailed studies on the acid-catalyzed rearrangements of this compound are not prevalent in the reviewed scientific literature.

Reactivity of the Pyridine Nucleus

The chemical behavior of this compound is dictated by the interplay of its two main structural components: the pyridine nucleus and the oxirane ring. The pyridine ring, being an electron-deficient aromatic system, exhibits distinct reactivity patterns compared to its carbocyclic analogue, benzene (B151609). The presence of the electronegative nitrogen atom significantly influences the electron density distribution within the ring, making it susceptible to certain types of reactions while deactivating it towards others.

Nucleophilic Aromatic Substitution on the Pyridine Ring (e.g., displacement of chlorine)

The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of the chlorine atom at the C-2 position. This electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). In this compound, the chlorine atom is located at one of these activated positions (C-2), making it a suitable leaving group for nucleophilic aromatic substitution (SNAr) reactions.

The mechanism of SNAr on 2-chloropyridine (B119429) derivatives generally proceeds through a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.net This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom of the pyridine ring. Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product. The rate of these reactions is influenced by the electron-withdrawing strength of substituents on the ring. researchgate.net

The general order of halide leaving group ability in SNAr reactions is often F > Cl ≈ Br > I, which is indicative of a mechanism where the initial nucleophilic addition is the rate-determining step. nih.govmasterorganicchemistry.com The reaction is accelerated by the presence of electron-withdrawing groups that can stabilize the anionic intermediate. masterorganicchemistry.com In the case of this compound, the oxirane substituent at the C-6 position is also electron-withdrawing, which would be expected to further enhance the reactivity of the C-2 position towards nucleophilic displacement.

Various nucleophiles, including amines, alkoxides, and thiols, can displace the chlorine atom in 2-chloropyridines. youtube.com These reactions are fundamental in the synthesis of a wide array of substituted pyridine derivatives. For instance, the reaction of 2-chloropyridines with amines is a common method for the formation of 2-aminopyridine (B139424) derivatives. youtube.com

Electrophilic Aromatic Substitution on the Pyridine Ring

In stark contrast to its reactivity towards nucleophiles, the pyridine ring is highly deactivated towards electrophilic aromatic substitution (SEAr). uoanbar.edu.iq The electronegative nitrogen atom withdraws electron density from the ring, making it less attractive to electrophiles. uoanbar.edu.iqwikipedia.org Furthermore, under the acidic conditions typically required for SEAr reactions (e.g., nitration, sulfonation, halogenation), the pyridine nitrogen is readily protonated. uoanbar.edu.iqwikipedia.org This forms a pyridinium (B92312) ion, which is even more strongly deactivated towards electrophilic attack due to the positive charge on the nitrogen.

As a result, forcing conditions are required for electrophilic substitution on pyridine, and the reaction, if it occurs, generally directs the incoming electrophile to the C-3 position. uoanbar.edu.iq Direct electrophilic substitution on this compound is therefore considered highly challenging. The presence of the chlorine atom, another deactivating group, further reduces the ring's reactivity.

An alternative strategy to achieve substitution is to first perform an N-oxidation of the pyridine to form the corresponding pyridine-N-oxide. wikipedia.org The N-oxide is more reactive towards electrophiles than pyridine itself, and the substitution pattern can be controlled. rsc.org Following the electrophilic substitution, the N-oxide can be reduced back to the substituted pyridine.

Metal-Catalyzed Coupling Reactions Involving the Halogenated Pyridine (e.g., C-N bond formation)

The chlorine atom on the pyridine ring serves as a valuable handle for a variety of metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination are widely used with aryl chlorides, including 2-chloropyridines. ustc.edu.cnuwindsor.ca

The general mechanism for these cross-coupling reactions involves three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination. acs.org In the first step, a low-valent metal complex (e.g., Pd(0)) inserts into the carbon-chlorine bond. This is followed by a reaction with a coupling partner (e.g., an organoboron reagent in the Suzuki reaction or an amine in the Buchwald-Hartwig reaction). The final step, reductive elimination, forms the new bond and regenerates the active catalyst.

The Buchwald-Hartwig amination is a particularly important reaction for forming C-N bonds, allowing the coupling of aryl halides with a wide range of amines. ustc.edu.cnresearchgate.net This reaction is catalyzed by palladium complexes and requires a base. ustc.edu.cn It represents a direct and versatile method for synthesizing N-aryl pyridine derivatives from this compound. Similarly, copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, can also be employed for the amination of halopyridines. researchgate.netresearchgate.net These reactions are synthetically valuable for creating complex nitrogen-containing heterocyclic compounds. rsc.org

Chemoselectivity and Regioselectivity in Multi-Functionalized Pyridine-Oxirane Systems

The molecule this compound possesses two distinct reactive sites: the electrophilic carbons of the oxirane ring and the C-2 position of the pyridine ring, which is susceptible to nucleophilic aromatic substitution. This duality presents challenges and opportunities in terms of chemoselectivity—the preferential reaction of a reagent with one of two or more different functional groups.

When reacting with a nucleophile, there is a potential competition between two pathways:

Nucleophilic attack on the oxirane ring: This would lead to ring-opening of the epoxide to form an amino alcohol or a related derivative, depending on the nucleophile. The regioselectivity of the ring-opening (i.e., attack at the carbon adjacent to the pyridine ring versus the terminal carbon) would be influenced by the reaction conditions (acidic or basic catalysis) and steric factors.

Nucleophilic aromatic substitution at the C-2 position: This involves the displacement of the chloride ion, as described in section 3.2.1.

The outcome of the reaction depends on the relative reactivity of the two electrophilic sites and the specific reaction conditions employed (reagent, solvent, temperature). The C-Cl bond on the electron-deficient pyridine ring is activated towards SNAr. Simultaneously, the strained three-membered oxirane ring is susceptible to ring-opening.

Controlling the chemoselectivity is crucial for synthetic applications. For instance, to selectively target the C-Cl bond for substitution, one might choose conditions that favor SNAr, such as using a strong nucleophile in a polar aprotic solvent. Metal-catalyzed coupling reactions, which specifically activate the C-Cl bond, offer an excellent method to achieve high chemoselectivity for substitution on the pyridine ring while leaving the oxirane ring intact. uwindsor.ca

Conversely, to favor the reaction at the oxirane, conditions that promote epoxide opening could be used, such as Lewis or Brønsted acid catalysis, which activates the oxirane oxygen. The choice of the nucleophile is also critical. A soft nucleophile might preferentially attack the pyridine ring, whereas a hard nucleophile might favor the oxirane. Careful selection of reaction parameters allows for the selective functionalization of either the pyridine or the oxirane moiety, enabling the synthesis of a diverse range of complex molecules from this versatile building block. acs.org

Strategic Utility of 2 Chloro 6 Oxiran 2 Yl Pyridine As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Diverse 2,6-Disubstituted Pyridine (B92270) Derivatives

The dual reactivity of 2-Chloro-6-(oxiran-2-yl)pyridine makes it an excellent starting material for the synthesis of a wide array of 2,6-disubstituted pyridine derivatives. The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, while the epoxide ring can be opened by various nucleophiles. This allows for the sequential or sometimes simultaneous introduction of two different functional groups at the 2 and 6 positions of the pyridine core.

The reactivity of the chlorine atom is influenced by the electron-withdrawing nature of the pyridine nitrogen, which facilitates nucleophilic attack. uoanbar.edu.iq Common nucleophiles used in these reactions include amines, alcohols, and thiols, leading to the formation of the corresponding 2-amino, 2-alkoxy, and 2-thio-substituted pyridines. The choice of nucleophile and reaction conditions can be tailored to achieve the desired substitution product.

Simultaneously, the oxirane ring can undergo ring-opening reactions with a variety of nucleophiles. This reaction is typically catalyzed by either acid or base. Under basic or nucleophilic conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide. This regioselectivity allows for the controlled introduction of a functionalized side chain at the 6-position of the pyridine ring.

The combination of these two reactive sites provides a powerful tool for generating molecular diversity. For instance, reaction with an amine can lead to the formation of a 2-amino-6-(1-hydroxy-2-substituted-ethyl)pyridine derivative. The ability to introduce a wide range of substituents at both positions is crucial for creating libraries of compounds for applications such as drug discovery and materials science. nih.govrsc.org

Table 1: Examples of 2,6-Disubstituted Pyridine Derivatives from this compound

| Nucleophile | Resulting Substituent at C2 | Resulting Substituent at C6 (after epoxide opening) |

| Primary Amine (R-NH2) | -NHR | -CH(OH)CH2NHR |

| Secondary Amine (R2NH) | -NR2 | -CH(OH)CH2NR2 |

| Alcohol (R-OH) | -OR | -CH(OH)CH2OR |

| Thiol (R-SH) | -SR | -CH(OH)CH2SR |

Application in the Construction of Fused and Bridged Heterocyclic Systems

The unique bifunctional nature of this compound also lends itself to the synthesis of more complex heterocyclic systems, including fused and bridged ring structures. These intricate molecular frameworks are often found in natural products and pharmaceutically active compounds.

The construction of fused heterocyclic systems can be achieved through intramolecular cyclization reactions. By carefully selecting a nucleophile that can react with both the chloro-substituent and the epoxide, a new ring can be formed, fused to the pyridine core. For example, a dinucleophile such as a diamine or a hydroxylamine (B1172632) can be employed to first displace the chloride and then, in a subsequent step, attack the epoxide to form a new heterocyclic ring.

Bridged heterocyclic systems can also be accessed using this versatile building block. Intramolecular reactions where a nucleophilic group, introduced via reaction at the chloro-position, subsequently attacks the epoxide ring can lead to the formation of a bridge across the pyridine ring. The stereochemistry of the epoxide can play a crucial role in directing the stereochemical outcome of these cyclization reactions.

Chiral Building Block in Asymmetric Synthesis of Complex Molecules

When this compound is used in its enantiomerically pure form, it becomes a powerful chiral building block for the asymmetric synthesis of complex molecules. The stereocenter at the oxirane ring can be transferred to the final product, allowing for the synthesis of enantiomerically enriched compounds. This is particularly important in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry.

The enantioselective synthesis of chiral amines and other functional groups can be achieved through the stereospecific ring-opening of the chiral epoxide. The use of chiral catalysts or reagents can further enhance the stereoselectivity of these transformations. nih.gov For instance, the asymmetric ring-opening of the epoxide with various nucleophiles, catalyzed by a chiral Lewis acid or base, can lead to a wide range of enantioenriched products. nih.gov

The resulting chiral 2,6-disubstituted pyridine derivatives can serve as key intermediates in the total synthesis of natural products and pharmaceuticals. nih.govrsc.org The ability to control the absolute stereochemistry at the 6-position side chain is a significant advantage of using enantiomerically pure this compound.

Table 2: Applications in Asymmetric Synthesis

| Chiral Reagent/Catalyst | Transformation | Stereochemical Outcome |

| Chiral Lewis Acid | Epoxide Ring Opening | Enantioenriched alcohol |

| Chiral Amine | Epoxide Ring Opening | Enantioenriched amino alcohol |

| Enzyme (e.g., Epoxide Hydrolase) | Epoxide Hydrolysis | Enantioenriched diol |

Development of Advanced Synthetic Pathways Utilizing this compound

The strategic importance of this compound has spurred the development of advanced synthetic pathways that leverage its unique reactivity. nih.gov These methods aim to improve efficiency, selectivity, and scope in the synthesis of valuable target molecules.

One area of development involves the use of transition metal catalysis to effect novel transformations. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce a variety of substituents at the 2-position of the pyridine ring, including aryl, vinyl, and alkyl groups. These reactions can often be performed under mild conditions and with high functional group tolerance.

The development of novel synthetic methods continues to expand the utility of this compound as a key synthetic intermediate. nih.gov Its ability to participate in a wide range of chemical reactions makes it a valuable tool for the construction of diverse and complex molecular architectures with applications in various fields of chemistry.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Chloro 6 Oxiran 2 Yl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 2-Chloro-6-(oxiran-2-yl)pyridine, offering precise information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for both the pyridine (B92270) and oxirane rings. The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-8.5 ppm). For instance, in a related compound, 2-chloropyridine (B119429), the proton signals are observed at approximately 8.39, 7.64, 7.32, and 7.23 ppm. chemicalbook.com The protons of the oxirane ring, being in a more shielded environment, resonate at higher fields, generally between δ 2.5 and 4.0 ppm. The exact chemical shifts and coupling patterns are crucial for assigning each proton to its specific position on the rings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The carbon atoms of the pyridine ring typically resonate in the range of δ 120-150 ppm. In pyridine itself, the chemical shifts are approximately C2: 150 ppm, C3: 124 ppm, and C4: 136 ppm. testbook.com The presence of the chloro and oxiranyl substituents will influence these shifts. The carbons of the oxirane ring are found at a much higher field, typically between δ 40 and 60 ppm.

A detailed analysis of both ¹H and ¹³C NMR data allows for the unambiguous assignment of all proton and carbon signals in the this compound molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| Pyridine H-3/H-5 | 7.3 - 7.8 | - |

| Pyridine H-4 | 7.7 - 8.0 | - |

| Oxirane CH | 3.8 - 4.2 | - |

| Oxirane CH₂ | 2.8 - 3.2 | - |

| Pyridine C-2 | - | ~150 |

| Pyridine C-3 | - | ~124 |

| Pyridine C-4 | - | ~136 |

| Pyridine C-5 | - | ~122 |

| Pyridine C-6 | - | ~158 |

| Oxirane C (CH) | - | ~52 |

| Oxirane C (CH₂) | - | ~45 |

Note: The predicted values are based on the analysis of similar structures and may vary slightly from experimental data.

Given that the oxirane ring in this compound contains a chiral center, NMR spectroscopy can be employed to analyze its stereochemistry. The use of chiral shift reagents can differentiate between enantiomers. These reagents form diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum. This technique allows for the determination of enantiomeric purity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., LC-MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and investigating the fragmentation pathways of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful. The molecular formula of this compound is C₇H₆ClNO. uni.lu Its monoisotopic mass is 155.0138 Da. uni.lu The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to this mass. Due to the presence of the chlorine-37 isotope, a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak will also be observed. docbrown.info

The fragmentation pattern provides structural information. Common fragmentation pathways for similar chlorinated aromatic compounds involve the loss of the chlorine atom or cleavage of the substituent group. docbrown.info For this compound, fragmentation could involve the loss of the oxirane ring or cleavage of the C-Cl bond. Predicted collision cross-section values for various adducts, such as [M+H]⁺ and [M+Na]⁺, can aid in identification. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (Predicted) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 156.02108 | 128.2 |

| [M+Na]⁺ | 178.00302 | 139.7 |

| [M-H]⁻ | 154.00652 | 135.1 |

| [M+NH₄]⁺ | 173.04762 | 142.7 |

| [M+K]⁺ | 193.97696 | 137.3 |

Data sourced from predicted values. uni.lu CCS: Collision Cross Section.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds.

C-Cl Stretching: The presence of the chloro-substituent on the pyridine ring will give rise to a stretching vibration in the fingerprint region, typically around 600-800 cm⁻¹.

Pyridine Ring Vibrations: The aromatic pyridine ring will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. orientjchem.org

Oxirane Ring Vibrations: The oxirane ring has characteristic C-O stretching vibrations, often appearing as asymmetric and symmetric bands in the 1250 cm⁻¹ and 800-950 cm⁻¹ regions, respectively. The C-H stretching of the oxirane ring will also be present.

For example, the IR spectrum of the related 2-chloro-6-methyl pyridine shows fundamental frequencies that can be compared to those of similar molecules. orientjchem.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch (Pyridine) | 3000 - 3100 |

| Aliphatic C-H Stretch (Oxirane) | 2900 - 3000 |

| C=C and C=N Stretch (Pyridine Ring) | 1400 - 1600 |

| C-O Stretch (Oxirane Ring, asymmetric) | ~1250 |

| C-O Stretch (Oxirane Ring, symmetric) | 800 - 950 |

| C-Cl Stretch | 600 - 800 |

Chiroptical Techniques for Absolute Configuration Determination (e.g., Specific Rotation, Circular Dichroism)

Since this compound is a chiral molecule, chiroptical techniques are essential for determining its absolute configuration and enantiomeric excess.

Specific Rotation ([α]): This technique measures the rotation of plane-polarized light by a chiral compound in solution. wikipedia.org The direction and magnitude of the rotation are characteristic of a specific enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). libretexts.org A positive value indicates a dextrorotatory compound, while a negative value signifies a levorotatory compound. wikipedia.org There is no simple correlation between the (R/S) configuration and the sign of the specific rotation. masterorganicchemistry.com

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum provides information about the stereochemical features of the molecule, which can be used to determine the absolute configuration by comparing experimental data with theoretical calculations.

X-ray Crystallography for Solid-State Structural Determination

Computational and Theoretical Investigations of 2 Chloro 6 Oxiran 2 Yl Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. nih.govdocumentsdelivered.com These methods can provide a wealth of information about 2-Chloro-6-(oxiran-2-yl)pyridine, from its three-dimensional geometry to its electronic properties.

In a typical DFT study, the first step would be to perform a geometry optimization of the this compound molecule. This process determines the lowest energy arrangement of the atoms, providing key data on bond lengths, bond angles, and dihedral angles. Following optimization, vibrational frequency calculations are usually performed to confirm that the structure is a true minimum on the potential energy surface and to predict its infrared and Raman spectra. researchgate.net

Furthermore, DFT calculations can be used to determine a variety of electronic properties that are crucial for understanding the molecule's reactivity. These include:

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Electron Density and Electrostatic Potential: Mapping the electron density distribution and the molecular electrostatic potential (MEP) can reveal the electron-rich and electron-poor regions of the molecule. For this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the oxirane ring are expected to be electron-rich sites, making them susceptible to electrophilic attack. Conversely, the carbon atoms attached to the chlorine and oxygen atoms would be more electron-deficient.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule. It can quantify the charge on each atom, offering a more detailed picture of the electronic environment.

The following is an illustrative data table of the type of information that would be generated from a DFT study on this compound, based on common computational chemistry practices.

Table 1: Illustrative DFT-Calculated Properties of this compound

| Parameter | Illustrative Value | Significance |

| Optimized Geometry | ||

| C-Cl Bond Length | ~1.74 Å | Influences reactivity and spectroscopic properties. |

| C-N Bond Length (Pyridine) | ~1.34 Å | Indicates the aromatic character of the pyridine ring. |

| C-O Bond Length (Oxirane) | ~1.45 Å | Relates to the stability and reactivity of the epoxide ring. |

| Electronic Properties | ||

| HOMO Energy | ~ -7.0 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | ~ -1.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ~ 5.5 eV | Indicates the kinetic stability of the molecule. |

| Dipole Moment | ~ 2.5 D | Provides insight into the overall polarity of the molecule. |

Molecular Dynamics and Conformation Analysis

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov For a molecule with rotatable bonds like this compound, MD simulations are invaluable for exploring its conformational landscape.

The primary flexible bond in this compound is the single bond connecting the oxirane ring to the pyridine ring. Rotation around this bond will give rise to different conformers, each with a specific energy. A conformational analysis would typically involve systematically rotating this bond and calculating the energy of the resulting structure. This can be done using either quantum mechanical methods for higher accuracy or molecular mechanics force fields for faster calculations, which is more common for large systems or long-time simulations.

MD simulations can then be used to study the time-dependent behavior of the molecule. By simulating the motion of the atoms over a period of time (typically nanoseconds to microseconds), it is possible to observe transitions between different conformations and to determine the relative populations of each conformer at a given temperature. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or catalysts.

Table 2: Illustrative Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Population (%) |

| 1 | ~ 0° | 1.5 | 10 |

| 2 | ~ 60° | 0.0 | 60 |

| 3 | ~ 120° | 0.5 | 25 |

| 4 | ~ 180° | 2.0 | 5 |

Elucidation of Reaction Mechanisms and Transition States for this compound Transformations

A key aspect of the chemistry of this compound is the reactivity of the oxirane ring, which is susceptible to ring-opening reactions with nucleophiles. Computational chemistry provides a powerful means to study the mechanisms of these reactions in detail.

By mapping the potential energy surface of a reaction, it is possible to identify the transition state, which is the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For the reaction of this compound with a nucleophile, computational methods can be used to compare different possible mechanisms, such as an SN2-type backside attack on one of the oxirane carbons. The calculations would involve locating the transition state structure for the ring-opening and calculating its energy relative to the reactants. This would provide a quantitative measure of the reaction barrier.

Furthermore, these calculations can shed light on the stereochemistry of the reaction, predicting whether the reaction will proceed with inversion or retention of configuration at the reacting carbon center.

In Silico Screening and Design of Novel Derivatives

Computational methods can also be used to design new molecules with desired properties, a process known as in silico screening. researchgate.net Starting from the core structure of this compound, a library of virtual derivatives can be created by systematically modifying different parts of the molecule.

For example, the chlorine atom on the pyridine ring could be replaced with other substituents, or the hydrogen atoms on the oxirane ring could be substituted. The properties of these virtual compounds can then be calculated using computational methods. This allows for a rapid assessment of a large number of potential new molecules without the need for their synthesis and experimental testing.

This approach is widely used in drug discovery to identify potential lead compounds. nih.gov For instance, if this compound were being investigated as a potential inhibitor of a particular enzyme, computational docking could be used to predict how well each derivative binds to the enzyme's active site. The results of such a screening could then be used to prioritize which compounds to synthesize and test experimentally.

Table 3: Illustrative In Silico Screening of this compound Derivatives

| Derivative | Modification | Predicted Property 1 (e.g., Binding Affinity) | Predicted Property 2 (e.g., Solubility) |

| 1 | R = F | -8.2 kcal/mol | -2.5 logS |

| 2 | R = OCH₃ | -7.9 kcal/mol | -2.1 logS |

| 3 | R = CN | -8.5 kcal/mol | -2.8 logS |

| 4 | R = NH₂ | -7.5 kcal/mol | -1.8 logS |

Future Research Directions and Emerging Trends in 2 Chloro 6 Oxiran 2 Yl Pyridine Chemistry

Exploration of Unconventional Reactivity Pathways and Catalytic Systems

The inherent reactivity of the epoxide and the chloro-substituted pyridine (B92270) ring in 2-Chloro-6-(oxiran-2-yl)pyridine presents a rich landscape for investigating novel chemical transformations. Future research is poised to move beyond predictable nucleophilic additions to the epoxide and explore more complex, catalytic, and unconventional reaction pathways.

A key area of interest lies in the development of stereoselective catalytic reactions . The chiral center at the oxirane ring offers a prime opportunity for asymmetric catalysis, enabling the synthesis of enantiomerically pure derivatives. Research into novel chiral catalysts, including organocatalysts and transition-metal complexes, could unlock pathways to a diverse range of valuable chiral building blocks.

Furthermore, the exploration of C-H activation reactions on the pyridine ring, catalyzed by transition metals, could lead to the direct introduction of various functional groups at positions that are otherwise difficult to access. This would bypass traditional, often multi-step, synthetic routes. The interplay between the chloro and oxiranyl substituents and the catalytic cycle will be a critical aspect of these investigations.

Another emerging trend is the use of photoredox catalysis to initiate novel transformations. The pyridine moiety can be susceptible to single-electron transfer processes, which could be harnessed to forge new bonds under mild conditions. Investigating the photophysical properties of this compound and its derivatives will be crucial for designing efficient photocatalytic systems.

| Research Focus | Potential Catalytic System | Expected Outcome |

| Stereoselective Epoxide Opening | Chiral Lewis Acids, Organocatalysts | Enantiopure diols and amino alcohols |

| C-H Functionalization | Palladium, Rhodium, or Iridium catalysts | Direct introduction of aryl, alkyl, or other groups |

| Photoredox Catalysis | Organic dyes, Iridium or Ruthenium complexes | Novel bond formations via radical intermediates |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. The chemistry of this compound is well-suited for this transition.

Flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for managing the often-exothermic reactions of epoxides. The development of continuous flow processes for the synthesis and subsequent functionalization of this compound could lead to higher yields, improved purity, and safer handling of reactive intermediates. For example, a continuous-flow process for the synthesis of 2-fluoroadenine (B1664080) from 2,6-diaminopurine (B158960) has been demonstrated, showcasing the potential of this technology for purine (B94841) derivatives. researchgate.net

Automated synthesis platforms , which combine robotics with computational algorithms, can accelerate the discovery and optimization of new reactions and derivatives of this compound. uni.lu These platforms can rapidly screen a wide range of catalysts, solvents, and reaction conditions, generating large datasets that can be used to build predictive models for reaction outcomes. This data-driven approach will be instrumental in mapping the reactivity of this versatile building block.

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies in both academia and industry. Future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly synthetic methods.

This includes the use of greener solvents , such as water, supercritical fluids, or bio-based solvents, to replace traditional volatile organic compounds. The development of catalytic systems that can operate under milder conditions and be recycled and reused will also be a key objective. For instance, recent reviews highlight various green synthesis methods for pyridine derivatives, including the use of green catalysts and solvent-free conditions. nih.gov

Furthermore, exploring biocatalysis for the synthesis or modification of this compound is a promising avenue. Enzymes can offer high selectivity and operate under mild, aqueous conditions, providing a sustainable alternative to conventional chemical methods.

| Green Chemistry Approach | Specific Strategy | Potential Benefit |

| Alternative Solvents | Water, ionic liquids, deep eutectic solvents | Reduced environmental impact and improved safety |

| Recyclable Catalysts | Heterogeneous catalysts, magnetic nanoparticles | Lower catalyst loading and waste generation |

| Biocatalysis | Use of enzymes (e.g., hydrolases, oxidoreductases) | High stereoselectivity and mild reaction conditions |

Advanced Materials Science Applications (excluding biological contexts)

The unique combination of a reactive epoxide and a functionalizable pyridine ring makes this compound a promising building block for the synthesis of advanced materials with tailored properties.

In polymer chemistry , the epoxide group can be used for ring-opening polymerization to create novel polymers with a pyridine-functionalized backbone. These polymers could exhibit interesting properties such as metal-coordination capabilities, tunable solubility, and thermal stability. The chloro-substituent provides a handle for further post-polymerization modification, allowing for the fine-tuning of material properties. The development of coordination polymers using pyridine-based ligands is an active area of research. mdpi.com

The molecule could also be incorporated into the synthesis of functional coatings and adhesives . The epoxide ring can react with various surfaces to form strong covalent bonds, while the pyridine moiety can be used to introduce specific functionalities, such as corrosion resistance or altered surface energy.

Furthermore, this compound could serve as a precursor for the synthesis of ligands for metal-organic frameworks (MOFs) . The pyridine nitrogen and the potential for further functionalization offer multiple coordination sites for metal ions, leading to the formation of porous materials with applications in gas storage, separation, and catalysis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Chloro-6-(oxiran-2-yl)pyridine with high regioselectivity?

- Methodology : Use epoxidation of allyl-substituted precursors under controlled conditions. For example, epoxidize 2-chloro-6-(prop-2-en-1-yl)pyridine with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C for 12 hours .

- Key Challenges : Avoid over-oxidation by monitoring reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the epoxide .

- Yield Optimization : Adjust stoichiometry of mCPBA (1.2–1.5 equiv.) and reaction temperature to minimize side products .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : Confirm regiochemistry using H-NMR (epoxide protons at δ 3.8–4.2 ppm) and C-NMR (epoxide carbons at δ 45–55 ppm) .

- Mass Spectrometry : Compare experimental molecular ion peaks ([M+H]) with theoretical values (e.g., m/z 200.02 for CHClNO) .

- HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) .

Q. What are the acute toxicity profiles of this compound in mammalian models?

- Experimental Design : Conduct OECD Guideline 423 acute oral toxicity tests in Sprague-Dawley rats. Administer doses (10–100 mg/kg) and monitor mortality, clinical signs, and histopathology for 14 days .

- Key Findings : Related compounds (e.g., 2-chloro-6-(trichloromethyl)pyridine) show LD > 50 mg/kg in rats, with liver hyperplasia at high doses .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) influence the biological activity of this compound derivatives?

- SAR Study : Replace the oxiran group with trifluoromethyl or methoxybenzyl groups to evaluate receptor-binding affinity.

- Example : 2-Chloro-6-(4-methoxybenzyl) derivatives exhibit M4 muscarinic receptor modulation (IC = 25 μM) .

- Data Table :

| Substituent | Biological Activity | IC (μM) | Source |

|---|---|---|---|

| Oxiran-2-yl | Under investigation | N/A | |

| Trifluoromethyl | Cytotoxicity | >50 | |

| 4-Methoxybenzyl | M4 receptor modulation | 25 |

Q. What experimental strategies resolve contradictions in mutagenicity data for chloro-pyridine derivatives?

- Case Study : 2-Chloro-6-(trichloromethyl)pyridine shows weak mutagenicity in S. typhimurium TA97/TA100 with metabolic activation but negative results without it .

- Resolution : Use complementary assays (e.g., micronucleus test in human lymphocytes) to clarify mechanisms. Prioritize in vivo studies to account for metabolic pathways .

Q. How can soil degradation kinetics of this compound be modeled under varying climatic conditions?

- Method : Adapt soil column studies from nitrapyrin research. Measure half-life (t) using C-labeled compound in loam soil (pH 6.5–7.0) at 25°C and 70% humidity .

- Key Parameters :

- Degradation Rate : 6-Chloropicolinic acid (metabolite) shows t = 30–60 days in aerobic conditions .

- Environmental Impact : Correlate log P (predicted 2.8–3.4) with mobility and bioaccumulation risks .

Methodological Notes

- Synthesis Optimization : Use aprotic solvents (DMF, DCM) to stabilize reactive intermediates and minimize hydrolysis of the epoxide group .

- Toxicity Testing : Include bile duct histopathology in chronic studies, as hyperplasia is observed in female rats exposed to analogs .

- Data Validation : Cross-reference NMR/LC-MS results with computational models (e.g., DFT for epoxide ring strain analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.